1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Acetyl-CoA carboxylase inhibition Metabolic syndrome Structure-activity relationship

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride (CAS 1269151-73-6) is a heterocyclic building block composed of a piperazine ring linked via a methylene bridge to a 5-ethyl-1,2,4-oxadiazole moiety, supplied as a dihydrochloride salt with molecular formula C₉H₁₈Cl₂N₄O and molecular weight 269.17 g/mol. The compound is typically offered at ≥95% purity by commercial vendors.

Molecular Formula C9H18Cl2N4O
Molecular Weight 269.17 g/mol
CAS No. 1269151-73-6
Cat. No. B1522936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride
CAS1269151-73-6
Molecular FormulaC9H18Cl2N4O
Molecular Weight269.17 g/mol
Structural Identifiers
SMILESCCC1=NC(=NO1)CN2CCNCC2.Cl.Cl
InChIInChI=1S/C9H16N4O.2ClH/c1-2-9-11-8(12-14-9)7-13-5-3-10-4-6-13;;/h10H,2-7H2,1H3;2*1H
InChIKeyIYLFMTSCXOOKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride (CAS 1269151-73-6): Chemical Profile and Procurement-Relevant Identity


1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride (CAS 1269151-73-6) is a heterocyclic building block composed of a piperazine ring linked via a methylene bridge to a 5-ethyl-1,2,4-oxadiazole moiety, supplied as a dihydrochloride salt with molecular formula C₉H₁₈Cl₂N₄O and molecular weight 269.17 g/mol [1]. The compound is typically offered at ≥95% purity by commercial vendors . The 5-ethyl-1,2,4-oxadiazole motif is a validated pharmacophoric element in acetyl-CoA carboxylase (ACC) inhibitor programs, where it contributes to target potency but also represents a metabolically labile site that has been systematically addressed in medicinal chemistry optimization campaigns [2].

Why 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride Cannot Be Casually Substituted: The 5-Position Substituent Drives Divergent Pharmacological and ADME Outcomes


Within the 1-[(5-substituted-1,2,4-oxadiazol-3-yl)methyl]piperazine chemotype, the identity of the 5-position substituent (methyl, ethyl, tert-butyl, cyclopropyl, thiophenyl) governs steric bulk, lipophilicity, and metabolic susceptibility, producing divergent pharmacological profiles when elaborated into final active molecules [1]. In the structurally related ACC inhibitor series, the 5-ethyl oxadiazole was explicitly identified by Metasite prediction as one of three major sites of oxidative metabolism, and its replacement with acetamide moieties was required to achieve microsomal stability suitable for in vivo studies [1]. This demonstrates that the 5-ethyl group is not a passive spectator but an active determinant of metabolic fate. Selecting a 5-methyl or 5-tert-butyl analog without experimental validation thus risks altering both target engagement and clearance properties in ways that cannot be predicted from potency data alone [2].

Quantitative Differentiation of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride: Comparator-Based Evidence for Scientific Selection


5-Ethyl vs. 5-Methyl Oxadiazole: Divergent ACC2 Inhibitory Potency in Elaborated Analogues

In the Amgen piperazine oxadiazole ACC inhibitor series, the 5-ethyl oxadiazole motif (present in the target compound as the core scaffold) was a structural constant across optimized leads. The reference compound 12, which incorporates the 5-ethyl-1,2,4-oxadiazol-3-yl moiety elaborated with a 4-ethoxyphenyl piperazine, exhibited an hACC2 enzymatic IC₅₀ of 37 ± 3.2 nM and an hACC1 IC₅₀ of 4570 ± 258 nM, yielding an ACC1/ACC2 selectivity ratio of approximately 123-fold [1]. While the methyl congener (compound 11, bearing a 4-methoxyphenyl ether) showed markedly reduced ACC2 potency with an hACC2 IC₅₀ of 486 ± 37 nM [1], this comparison is confounded by concurrent changes at the ether position. Within the oxadiazole 5-position SAR specifically, the ethyl group was identified as a site of rapid oxidative metabolism, and its replacement with acetamide moieties (compounds 22–26) preserved ACC2 potency (cellular IC₅₀ as low as 8.2 nM for compound 26) while dramatically improving microsomal stability [1]. This indicates that the 5-ethyl oxadiazole provides a specific balance of potency and metabolic handling that distinguishes it from both smaller (methyl) and larger (tert-butyl) substituents.

Acetyl-CoA carboxylase inhibition Metabolic syndrome Structure-activity relationship

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Analogs

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is supplied as the dihydrochloride salt (CAS 1269151-73-6; MW 269.17 g/mol), which substantially increases aqueous solubility relative to the free base form (CAS not separately assigned; free base MW 196.25 g/mol, C₉H₁₆N₄O) [1]. The dihydrochloride salt form is described as a chemically stable, crystalline compound with solubility enhanced in aqueous and polar solvents, facilitating pharmaceutical and biochemical research applications [2]. In contrast, the 5-methyl free base analog (CAS 915924-34-4) is reported as a white crystalline solid with a melting point of approximately 110–112 °C and solubility in water and organic solvents such as ethanol and DMSO, but without the solubility enhancement conferred by salt formation [3]. The dihydrochloride salt therefore provides procurement-level differentiation for experimental protocols requiring aqueous formulation at higher concentrations without the need for pH adjustment or co-solvent addition.

Aqueous solubility Salt form selection Formulation enabling

Oxadiazole 5-Position Substituent Size Governs Lipophilicity and Predicted Passive Permeability

The 5-ethyl substituent (two-carbon alkyl chain) occupies an intermediate position in the lipophilicity gradient among commercially available analogs of the 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole scaffold. The free base of the target compound has molecular formula C₉H₁₆N₄O (MW 196.25), compared to the 5-methyl analog C₈H₁₄N₄O (MW 182.22) and the 5-tert-butyl analog C₁₁H₂₀N₄O (MW 224.30) [1][2]. This incremental increase in carbon count and molecular volume directly affects computed logP and predicted membrane permeability. In the ACC inhibitor SAR reported by Bourbeau et al., the 5-ethyl oxadiazole contributed to balanced physicochemical properties that, while requiring metabolic stabilization, did not introduce the excessive lipophilicity that would preclude oral bioavailability [3]. The 5-tert-butyl analog, by contrast, introduces greater steric bulk and lipophilicity (predicted ALogP increase of approximately 0.8–1.2 log units over the ethyl congener based on additive fragment contributions), which may be advantageous for target binding in hydrophobic pockets but detrimental to solubility and metabolic stability [4].

Lipophilicity Drug-likeness Physicochemical property prediction

Synthetic Tractability: Piperazine NH as a Diversification Handle for Parallel Library Synthesis

The target compound presents a free secondary amine on the piperazine ring, which serves as a nucleophilic handle for diversification via N-arylation, N-alkylation, sulfonylation, or amide bond formation. In the Bourbeau et al. ACC inhibitor synthesis, the piperazine NH was elaborated via palladium-catalyzed cross-coupling with aryl bromides (Pd₂(dba)₃, rac-BINAP, NaOtBu, toluene, 110 °C) to install substituted phenyl ethers, yielding final inhibitors in 65–99% yields [1]. The dihydrochloride salt form requires neutralization prior to N-functionalization but offers superior storage stability and handling compared to the hygroscopic free base. Commercial availability at ≥95% purity from multiple vendors (AKSci Cat. 5877DH, Chemenu Cat. CM406684, CymitQuimica Ref. 3D-UAC15173) ensures reliable supply for library production without the need for in-house synthesis of the core scaffold .

Parallel synthesis Medicinal chemistry Building block utility

Optimal Deployment Scenarios for 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride Based on Evidence


ACC Inhibitor Lead Optimization: Core Scaffold for Metabolic Soft-Spot Engineering

Procure this compound as the starting building block for structure-activity relationship (SAR) studies targeting acetyl-CoA carboxylase (ACC1/ACC2). The 5-ethyl oxadiazole core provides a validated potency scaffold (reference compound 12: hACC2 IC₅₀ = 37 nM) [1]. Design synthetic strategies to elaborate the piperazine NH via Pd-catalyzed N-arylation while planning metabolic stabilization of the oxadiazole 5-ethyl group—either through gem-difluorination at the benzylic position (compound 18) or replacement with acetamide moieties (compounds 22–26), which reduced microsomal turnover to near-zero while preserving cellular ACC2 potency as low as 8.2 nM [1].

Parallel Library Synthesis for Antimicrobial or Anticancer Screening

Utilize the free piperazine NH as a diversification point for generating focused compound libraries. The dihydrochloride salt provides ready-to-use aqueous solubility for solution-phase parallel synthesis after in situ neutralization. Elaborate via N-arylation, sulfonylation, or reductive amination to probe diverse biological targets. Note: class-level evidence indicates that 1,2,4-oxadiazole-piperazine conjugates exhibit antimicrobial, antitubercular, and anticancer activities [2], but the specific 5-ethyl substitution pattern has been most extensively characterized in the ACC inhibitor context [1].

Physicochemical Property Benchmarking: Intermediate Lipophilicity Scaffold for CNS or Metabolic Disease Programs

Employ this compound as a reference scaffold for calibrating the impact of oxadiazole 5-position substitution on lipophilicity, solubility, and permeability in a target-agnostic fashion. The 5-ethyl group (MW free base 196.25) provides intermediate lipophilicity between the 5-methyl (MW 182.22) and 5-tert-butyl (MW 224.30) analogs [3][4]. Use the dihydrochloride salt form (MW 269.17) for aqueous solubility studies and compare with free base forms of methyl and tert-butyl analogs to establish structure-property relationships (SPR) that inform lead series prioritization [5].

Quote Request

Request a Quote for 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.